![molecular formula C20H19N3O4S2 B2498579 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 866809-02-1](/img/structure/B2498579.png)
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the acylation, cyclization, and sulfanylation processes. Key studies have focused on the synthesis of related compounds, where the core structure involves the attachment of a pyrimidine ring to a benzene sulfonamide moiety through a sulfanyl linkage. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides highlights similar synthetic pathways that might be applicable (Rehman et al., 2016).
Molecular Structure Analysis
Crystal structure analyses of closely related compounds reveal the spatial arrangement and bonding within these molecules. For example, crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives show that molecules link via N—H⋯N hydrogen bonds, forming inversion dimers with ring motifs, which is critical for understanding the molecular geometry and potential interaction sites (Subasri et al., 2017).
Chemical Reactions and Properties
Reactions involving compounds with a similar sulfanyl and acetamide structure often involve nucleophilic substitution, oxidation, and addition reactions. The reactivity can be significantly influenced by the presence of the pyrimidine ring and the benzenesulfonyl group, as seen in studies on the cyclization of acetamides leading to pyridin-2(1H)-ones (Savchenko et al., 2020).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are directly influenced by the molecular structure. While specific data on this compound may not be readily available, analogous compounds show varied solubility and melting points based on their crystal structures and intermolecular forces (Subasri et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding the compound's interactions and potential applications. The presence of the sulfanyl group adjacent to the acetamide moiety significantly impacts its nucleophilicity and electrophilicity. Research on similar molecules indicates that substitutions at the pyrimidine ring or the phenyl group can drastically alter these properties, affecting their potential biological activity and chemical utility (Gangjee et al., 2009).
科学的研究の応用
Crystallographic Insights
Research has delved into the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, showcasing their folded conformation and the angular incline between the pyrimidine and benzene rings. These structural insights are crucial for understanding the compound's reactivity and potential binding mechanisms when interacting with biological targets (S. Subasri et al., 2017).
Antitumor Activity
A notable study synthesized novel derivatives to evaluate their antitumor activity, finding some compounds more effective than the reference drug, doxorubicin. This research indicates the chemical structure's potential as a backbone for developing potent antitumor agents (S. Alqasoumi et al., 2009).
Antimicrobial and Antifungal Activities
Compounds synthesized from similar structures have demonstrated significant antibacterial and antifungal activities. These findings highlight the potential use of the chemical structure in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Poonam Devi et al., 2022).
Enabling Advanced Compound Synthesis
The chemical structure serves as a foundational element for synthesizing more complex compounds with enhanced biological activities. Research into synthesizing classical and nonclassical antifolates as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents underscores this application. These studies suggest the structure's versatility in medicinal chemistry for creating targeted therapies (A. Gangjee et al., 2007).
特性
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-2-14-8-6-7-11-16(14)22-18(24)13-28-20-21-12-17(19(25)23-20)29(26,27)15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQWNTCAWDWTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

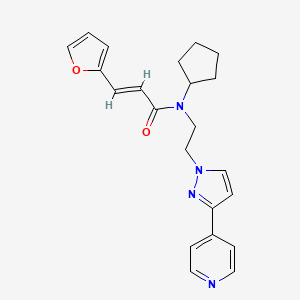

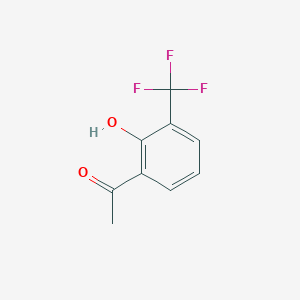
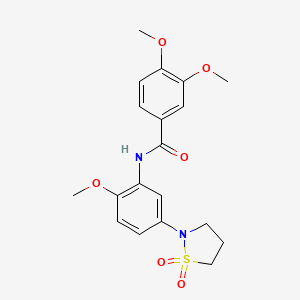

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
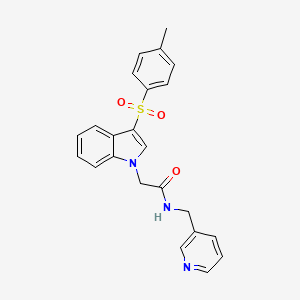
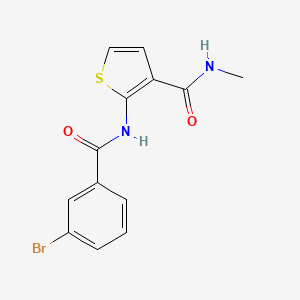
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)